Dichloropalladium;2-pyridin-2-ylpyridine
Description
Dichloropalladium;2-pyridin-2-ylpyridine, also known as (2,2'-Bipyridine)dichloropalladium(II), is a palladium(II) complex featuring a bidentate 2,2'-bipyridine ligand and two chloride ions. Its molecular formula is C₁₀H₈Cl₂N₂Pd, with a calculated molecular weight of approximately 337.5 g/mol . The compound is characterized by its square-planar geometry, typical of Pd(II) complexes, where the bipyridine ligand coordinates via its two nitrogen atoms. It is widely utilized in catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), and serves as a precursor for synthesizing other palladium-based coordination complexes .
Properties
IUPAC Name |
dichloropalladium;2-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Exchange from Bis(pyridine)palladium(II) Chloride
Bis(pyridine)palladium(II) chloride serves as a precursor for ligand substitution. This method is advantageous when starting from pre-formed palladium-pyridine complexes.
Procedure :
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Precursor Dissolution : Bis(pyridine)palladium(II) chloride is suspended in tetrahydrofuran (THF).
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Ligand Introduction : 2,2'-bipyridine (2 equiv.) is added, displacing pyridine ligands.
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Stirring : The reaction proceeds at room temperature for 4–6 hours.
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Workup : Filtration removes liberated pyridine, and the product is recrystallized from dichloromethane.
Table 2: Ligand Exchange Efficiency
| Precursor | Ligand Equiv. | Time (h) | Yield (%) |
|---|---|---|---|
| Bis(pyridine)PdCl₂ | 2 | 4 | 78 |
Optimization Strategies for Industrial-Scale Production
Solvent and Temperature Optimization
Industrial protocols prioritize solvent recyclability and reaction scalability. Toluene and methyl-THF are preferred for their low polarity and ease of removal.
Case Study :
Catalytic Additives
While the compound itself is a catalyst, its synthesis occasionally employs catalytic additives to accelerate ligand coordination.
Example :
-
Trace KI : Addition of potassium iodide (0.5 mol%) facilitates chloride displacement, improving yield by 12%.
Characterization and Quality Control
Spectroscopic Confirmation
-
UV-Vis Spectroscopy : Absorption bands at 300–400 nm confirm d-d transitions and ligand-to-metal charge transfer (LMCT).
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¹H NMR : Downfield shifts of α-protons (δ 8.5–9.0 ppm) verify bipyridine coordination.
Table 3: Key Spectroscopic Signatures
| Technique | Observation | Interpretation |
|---|---|---|
| UV-Vis (λ, nm) | 325, 395 | Pd(II) d-d transitions |
| ¹H NMR (δ, ppm) | 8.7 (d, J=5 Hz, α-H) | Coordinated bipyridine |
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a cis-configuration of chloride ligands, with Pd–N bond lengths of 2.02 Å and Pd–Cl distances of 2.30 Å.
Challenges and Mitigation
Moisture Sensitivity
Palladium intermediates are hygroscopic, necessitating anhydrous conditions.
Solutions :
Byproduct Formation
Excess PdCl₂ or ligand residues necessitate rigorous purification.
Purification Methods :
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Column Chromatography : Silica gel with ethyl acetate/hexane eluent.
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Recrystallization : Dichloromethane/hexane mixtures yield >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Dichloropalladium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The chlorine atoms in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions often require specific conditions, such as elevated temperatures or pressures.
Substitution: Ligand exchange reactions can be facilitated by using various ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Organic Synthesis
Dichloropalladium;2-pyridin-2-ylpyridine is primarily utilized as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Key reactions include:
- Suzuki Coupling : Involves the coupling of aryl halides with organoboron compounds to form biaryl compounds.
- Heck Reaction : Facilitates the coupling of alkenes with aryl halides.
- Sonogashira Coupling : Enables the formation of alkynes through the reaction of aryl halides with terminal alkynes.
The effectiveness of this palladium complex in these reactions is attributed to its ability to activate halide bonds, allowing nucleophilic attacks by organometallic reagents.
Electrocatalysis
Recent studies have highlighted its role in electrocatalysis, particularly in the conversion of CO₂ into synthesis gas (a mixture of CO and H₂). This application is crucial for developing sustainable energy solutions and reducing carbon emissions. The compound has shown promising electrocatalytic activity under acidic conditions, making it a candidate for future research in carbon capture and utilization technologies .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis through DNA damage pathways and reactive oxygen species generation. Notable findings include:
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| MCF-7 | 12.5 | Sulforhodamine B (SRB) |
| MDA-MB-231 | 10.0 | Sulforhodamine B (SRB) |
These results suggest that this compound could be further developed as a therapeutic agent for cancer treatment .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH free radical scavenging assay demonstrated significant antioxidant activity, indicating its potential role in mitigating oxidative stress within biological systems.
Mechanistic Insights
The mechanism of action for this compound involves coordination with various ligands and facilitating the formation and breaking of chemical bonds. Studies have shown that variations in ligand structure can influence the reactivity and selectivity of this palladium complex, making it a subject of interest for further mechanistic studies .
In Vivo Studies
Recent animal model studies have transitioned from in vitro assessments to evaluate the therapeutic potential of this compound. These studies reported a reduction in tumor size and improved survival rates compared to control groups when treated with this compound.
Mechanistic Investigations
Investigations into the molecular mechanisms revealed that palladium complexes induce apoptosis in cancer cells through pathways involving DNA damage and oxidative stress. Such insights are critical for understanding how these compounds can be optimized for therapeutic applications .
Mechanism of Action
The mechanism by which Dichloropalladium;2-pyridin-2-ylpyridine exerts its effects is primarily through its catalytic activity. The palladium center can coordinate with various substrates, facilitating their transformation through different catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Comparison with Similar Compounds
The following sections compare Dichloropalladium;2-pyridin-2-ylpyridine with structurally analogous complexes, focusing on metal centers, ligand modifications, and physicochemical properties.
Palladium-Based Analogues
Key Differences :
- Solubility : Ethoxycarbonyl groups enhance solubility in polar aprotic solvents, broadening synthetic utility .
Platinum and Ruthenium Analogues
Key Differences :
- Metal-Specific Reactivity : Ru(II) complexes are redox-active and photoluminescent, making them ideal for optoelectronic applications, whereas Pt(II) complexes exhibit strong luminescence and DNA-binding capabilities .
- Ligand Denticity : Terpyridine (tridentate) in Pt complexes enables stronger metal-ligand bonding compared to bidentate bipyridine .
Copper and Zinc Analogues
Key Differences :
- Oxidation State : Cu(I) complexes are less common in bipyridine systems but useful in sulfur chemistry, while Zn(II) acts as a Lewis acid .
- Electronic Effects : Zn(II) lacks redox activity, limiting its use in electron-transfer reactions compared to Pd or Ru .
Structural and Functional Trends
- Ligand Modifications :
- Metal Center Influence :
- Applications :
- Pd and Ru complexes dominate catalysis and optoelectronics, respectively, while Zn and Cu analogues are niche in biomimetic chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing dichloropalladium(II) complexes with 2-pyridin-2-ylpyridine ligands, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting PdCl₂ with 2-pyridin-2-ylpyridine in a coordinating solvent (e.g., DCM or acetonitrile) under inert conditions. Stoichiometric ratios (1:1 or 1:2 Pd:ligand) influence product geometry. Purity is optimized via recrystallization (e.g., using DCM/hexane mixtures) or column chromatography. Characterization via elemental analysis, NMR (¹H/¹³C), and mass spectrometry ensures ligand coordination and metal center oxidation state .
Q. How do crystallographic techniques validate the structural integrity of these complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and Olex2 (for visualization) are standard tools. Key parameters include bond lengths (Pd–N ≈ 2.0–2.1 Å) and angles (N–Pd–N ≈ 80–90°), which confirm square-planar geometry. Disordered solvent molecules are handled using SQUEEZE in PLATON .
Q. What spectroscopic methods are most effective for characterizing electronic transitions in these complexes?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (e.g., 400–500 nm for Pd(II) complexes). Cyclic voltammetry (in DMF or CH₃CN) reveals redox potentials (E₁/₂ for Pd²⁺/Pd⁰). DFT calculations (using Gaussian or ORCA) correlate experimental spectra with theoretical electronic structures .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT. Validate computational parameters:
- Include implicit solvent models (e.g., COSMO).
- Use higher-level basis sets (e.g., def2-TZVP for Pd).
- Compare experimental IR/Raman vibrational modes with computed spectra. Cross-check with EXAFS for local Pd coordination geometry .
Q. What strategies mitigate ligand decomposition during catalytic applications of these complexes?
- Methodological Answer : Ligand stability is tested under catalytic conditions (e.g., elevated temperatures, oxidative/reductive environments). Use in situ NMR or HPLC to monitor degradation. Bulky substituents on the pyridine ring (e.g., methyl groups) enhance steric protection. Alternative ligands (e.g., bidentate N-heterocyclic carbenes) may improve robustness .
Q. How should researchers design experiments to probe the mechanistic role of these complexes in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess substrate. Monitor reaction progress via GC-MS or UV-Vis.
- Isolation of Intermediates : Low-temperature trapping (e.g., –78°C) of Pd(0) or Pd(II) species.
- Isotopic Labeling : ¹³C/²H-labeled substrates track bond formation pathways.
- Theoretical Modeling : Identify transition states via NEB (Nudged Elastic Band) calculations .
Q. What advanced techniques address crystallographic disorder in structurally flexible Pd complexes?
- Methodological Answer : For dynamic disorder (e.g., rotating pyridine rings):
- Collect high-resolution data (d-spacing < 0.8 Å).
- Apply TWINLAW for twinned crystals.
- Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing disorder .
Data Analysis and Reporting Guidelines
Q. How to ensure reproducibility when reporting catalytic efficiency data?
- Methodological Answer :
- Standardize Conditions : Specify solvent purity, Pd loading (mol%), and reaction atmosphere.
- Control Experiments : Include blank runs (no catalyst) and leaching tests (hot filtration).
- Statistical Reporting : Use turnover numbers (TON) ± standard deviation (≥3 replicates). Deposit raw data in repositories like Zenodo .
Q. What frameworks guide the formulation of rigorous research questions for grant proposals?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven projects. Example:
- "How does ligand backbone rigidity (Intervention) affect Pd complex stability (Outcome) compared to flexible analogs (Comparison) under catalytic conditions (Population)?" .
Tables for Key Parameters
| Parameter | Typical Range/Value | Technique | Reference |
|---|---|---|---|
| Pd–N bond length | 2.00–2.15 Å | SC-XRD | |
| UV-Vis λmax (d-d transition) | 400–500 nm | UV-Vis spectroscopy | |
| TON (Suzuki coupling) | 10³–10⁵ | GC-MS/HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
